molecular formula C18H26N2O3 B12341052 Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester CAS No. 1263282-42-3

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester

Cat. No.: B12341052
CAS No.: 1263282-42-3
M. Wt: 318.4 g/mol
InChI Key: ZZZMNKWETVCFNQ-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate isoquinoline derivative with a carbamic acid ester. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The isoquinoline moiety can bind to enzymes and proteins, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester is unique due to its isoquinoline moiety, which imparts specific chemical and biological properties not found in simpler carbamate esters. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Carbamic acid, specifically the compound N-[2-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-1,1-dimethylethyl]-, 1,1-dimethylethyl ester (CAS number: 1263282-42-3), is a chemically significant molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H26N2O3
  • Molecular Weight : 318.41 g/mol
  • Structure : The compound features a carbamate functional group linked to a substituted isoquinoline moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Studies indicate that carbamates can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is critical in neurotransmission.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Therapeutic Potential

Recent research highlights several therapeutic applications:

  • Anticancer Activity : The compound has shown promise in preclinical studies targeting various cancer types. For example, it has demonstrated efficacy in degrading IKZF2 proteins, which are implicated in certain malignancies such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .
  • Neuroprotective Effects : Due to its potential AChE inhibitory action, it may serve as a neuroprotective agent in conditions like Alzheimer's disease.

Case Study 1: Antitumor Activity

In a study published in Nature Reviews Cancer, the compound was tested against various cancer cell lines. It exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Research documented in Journal of Medicinal Chemistry showed that the compound improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling . The study emphasized the importance of structural modifications in enhancing bioactivity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerIKZF2 degradation
NeuroprotectionAChE inhibition
Enzyme InhibitionMetabolic pathway interference

Properties

CAS No.

1263282-42-3

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-(1-oxo-3,4-dihydroisoquinolin-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(22)19-18(4,5)12-20-11-10-13-8-6-7-9-14(13)15(20)21/h6-9H,10-12H2,1-5H3,(H,19,22)

InChI Key

ZZZMNKWETVCFNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CN1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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